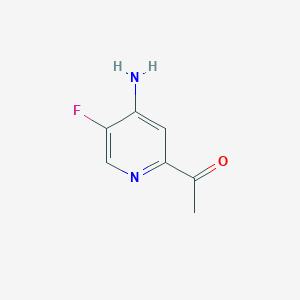

1-(4-Amino-5-fluoropyridin-2-yl)ethanone

Description

1-(4-Amino-5-fluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a pyridine ring substituted with an amino group at the 4-position, a fluorine atom at the 5-position, and an ethanone (acetyl) group at the 2-position. Its molecular formula is C₇H₆FN₂O, with a molecular weight of 154.13 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The amino group enhances nucleophilicity, while the fluorine atom modulates lipophilicity and metabolic stability, traits critical for drug design .

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

1-(4-amino-5-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7FN2O/c1-4(11)7-2-6(9)5(8)3-10-7/h2-3H,1H3,(H2,9,10) |

InChI Key |

WOJDTOUNZQFUBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C(=C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives followed by amination and acetylation reactions. One common method involves the reaction of 4-chloro-5-fluoropyridine with ammonia to introduce the amino group, followed by acetylation with acetic anhydride to form the ethanone derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-fluoropyridin-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of pyridine oxides.

Reduction: Formation of 1-(4-Amino-5-fluoropyridin-2-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Pyridine-Based Ethanones

| Compound Name | Substituent Positions | Key Differences | Impact on Properties |

|---|---|---|---|

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone | Cl at 5, F at 3 | Halogen type (Cl vs. F) and position | Increased steric bulk with Cl; altered reactivity in nucleophilic substitution |

| 1-(5-Fluoropyridin-2-yl)ethanone | F at 5, no amino group | Absence of amino group at 4-position | Reduced nucleophilicity; lower solubility in polar solvents |

| 1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone | CF₃ at 2, NH₂ at 5 | Trifluoromethyl vs. acetyl group | Enhanced electron-withdrawing effects; altered metabolic stability |

| 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | Cl at 2, F at 5 | Positional isomerism of substituents | Distinct regioselectivity in cross-coupling reactions |

Key Findings :

- Halogen vs.

- Fluorine Positioning: Fluorine at the 5-position (meta to the amino group) reduces electron density on the pyridine ring compared to ortho- or para-substituted fluoropyridines, influencing aromatic electrophilic substitution rates .

Key Findings :

- The amino-fluoropyridine scaffold demonstrates superior kinase inhibition compared to non-amino analogs, likely due to enhanced hydrogen-bonding interactions with catalytic residues .

- Brominated derivatives (e.g., 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone) exhibit broader antimicrobial activity but lower selectivity compared to amino-substituted variants .

Key Findings :

- The electron-withdrawing fluorine and amino groups in this compound complicate Friedel-Crafts acylation, necessitating optimized Lewis acid catalysts (e.g., AlCl₃ at −20°C) .

- Methoxy and trifluoromethyl analogs are more synthetically accessible but lack the amino group’s versatility in downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.